3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
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Description
3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one, commonly known as Bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It is a potent analgesic with a high affinity for the μ-opioid receptor and is known for its long-lasting effects. Bromadol has gained attention in recent years due to its potential as a therapeutic agent for the treatment of chronic pain.
Scientific Research Applications
Antitumor Properties
- Research on derivatives of bromophenol, such as those from the marine alga Leathesia nana, has shown selective cytotoxicity against various human cancer cell lines, indicating potential antitumor properties (Xu et al., 2004).
- Similar compounds derived from the marine red alga Rhodomela confervoides have been studied for their antibacterial properties, which are relevant in cancer research due to the potential to target cancer-related infections (Xu et al., 2003).
Antimicrobial Activity
- Azetidin-2-ones, with structures similar to the target compound, have been synthesized and evaluated for their potential as antimicrobial agents, providing insights into the development of new classes of antimicrobials (Halve et al., 2007).
Biochemical Evaluation
- Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative effects, providing a basis for further exploration of related structures for cancer treatment (Greene et al., 2016).
Stereoselective Synthesis
- Studies on the synthesis of enantiomerically pure azetidin-2-ones and derivatives have opened avenues for creating specific molecular configurations that can be crucial for targeted therapeutic applications (Martelli et al., 2011).
Antioxidant Activity
- Compounds from Rhodomela confervoides, related to the target chemical, have shown strong antioxidant activities, suggesting potential use in preventing oxidative stress-related diseases (Li et al., 2011).
properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSBFSKZJXXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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